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Compound of Interest

Compound Name: Benzoguanamine

Cat. No.: B160333

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine), a key chemical intermediate in
various industrial and pharmaceutical applications. This document presents its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
detailed experimental protocols and visualizations to aid in its identification, characterization,
and application in research and development.

Chemical Structure and Properties

Benzoguanamine is a heterocyclic organic compound with the chemical formula CoHoNs.[1] Its
structure features a triazine ring substituted with a phenyl group and two amino groups.

Molecular Weight: 187.21 g/mol [1]

Caption: Chemical structure of Benzoguanamine.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for Benzoguanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
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The *H NMR spectrum of Benzoguanamine shows distinct signals for the protons of the

phenyl ring and the amino groups.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons

8.29 Multiplet 2H o
(ortho to triazine ring)
Aromatic protons

7.52 Multiplet 3H (meta and para to
triazine ring)

6.85 Broad Singlet 4H Amino (-NHz) protons

Table 1: *H NMR Spectroscopic Data for Benzoguanamine.

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (6) ppm

Assignment

C atoms in the triazine ring attached to amino

171.6

groups

C atom in the triazine ring attached to the
167.1

phenyl group
136.3 Quaternary C atom of the phenyl ring
132.9 CH atoms of the phenyl ring
129.3 CH atoms of the phenyl ring
129.0 CH atoms of the phenyl ring

Table 2: 13C NMR Spectroscopic Data for Benzoguanamine.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Benzoguanamine shows characteristic absorption bands for the amino groups,

the triazine ring, and the phenyl group.

Wavenumber (cm—?)

Intensity

Assignment

3470 - 3320 Strong, Broad N-H stretching (amino groups)
1640 Strong N-H bending (amino groups)
i C=N and C=C stretching

1550 - 1480 Medium o .

(triazine and phenyl rings)
815 Strong Triazine ring vibration

C-H out-of-plane bending
775, 695 Strong

(monosubstituted benzene)

Table 3: Infrared (IR) Spectroscopic Data for Benzoguanamine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

miz Relative Intensity (%) Assighment

187 100 [M]* (Molecular ion)
170 ~30 [M - NHs]*

104 ~25 [CeHsCNH]*

77 ~15 [CeHs]*

Table 4: Mass Spectrometry Data for Benzoguanamine.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Start: Pure Benzoguanamine Sample

\ 4

Dissolve in appropriate deuterated solvent (NMR)
or prepare as solid/liquid for IR/MS

NMR Analysis [IR Analysis

Datg Acquisition

NMR Spectrometer
(*H and 3C)

FTIR Spectrometer
(ATR)

Mass Spectrometer
(e.g., GC-MS or Direct Inlet)

Data Processing

Fourier Transform, Phasing,
Baseline Correction

Background Subtraction,
Peak Picking

Data Extraction,
Library Search

Data Analysis/& Interpretation

Assign Chemical Shifts,
Determine Structure

Determine Molecular Weight,
Analyze Fragmentation

Identify Functional Groups

End: Characterized Spectroscopic Data

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of Benzoguanamine.
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NMR Spectroscopy Protocol

o Sample Preparation: For tH NMR, dissolve 5-10 mg of Benzoguanamine in approximately
0.6 mL of a suitable deuterated solvent (e.g., DMSO-de). For 13C NMR, a higher
concentration of 20-50 mg is recommended. The use of DMSO-ds is often preferred due to
the good solubility of Benzoguanamine and the ability to observe the exchangeable NH:
protons.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution of the aromatic signals.

o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is typically used. Key parameters include a
spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

o 13C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique
carbon atom. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural
abundance of 13C, a larger number of scans (typically several hundred to thousands) and
a longer relaxation delay may be required.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: As Benzoguanamine is a solid, Attenuated Total Reflectance (ATR) is
a convenient method that requires minimal sample preparation. A small amount of the
powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be
prepared by grinding a small amount of the sample with dry potassium bromide and pressing
it into a transparent disk.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is commonly used.

o Data Acquisition: A background spectrum of the empty ATR crystal (or a blank KBr pellet) is
recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans
at a resolution of 4 cm~*. The final spectrum is presented in terms of transmittance or
absorbance.
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Mass Spectrometry Protocol

o Sample Introduction: For a volatile and thermally stable compound like Benzoguanamine,
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution
of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected
into the GC. Alternatively, a direct insertion probe can be used for solid samples, where the
sample is heated to induce vaporization directly into the ion source.

e Instrumentation: A mass spectrometer capable of electron ionization (EIl) is typically used.
o Data Acquisition:

o lonization: Electron ionization at a standard energy of 70 eV is used to generate the
molecular ion and fragment ions.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is recorded to generate the mass spectrum. The
data is typically scanned over a mass range of m/z 40-300.

This guide provides foundational spectroscopic data and methodologies for Benzoguanamine.
Researchers are encouraged to adapt these protocols to their specific instrumentation and
experimental requirements for optimal results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160333#spectroscopic-data-of-benzoguanamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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